A Technical Guide to 2,4-Difluorophenyl Ethyl Carbonate: Properties, Synthesis, and Applications
A Technical Guide to 2,4-Difluorophenyl Ethyl Carbonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, a probable synthetic route, and potential applications of 2,4-difluorophenyl ethyl carbonate. As a fluorinated organic compound, it holds promise in medicinal chemistry and materials science, primarily due to the influence of the difluorophenyl moiety on molecular interactions and reactivity. This document synthesizes available data on structurally related compounds to project the characteristics of the title compound, offering a valuable resource for researchers exploring its potential.
Introduction: The Significance of Fluorinated Carbonates
Organic carbonates are a versatile class of compounds with wide-ranging applications, from solvents and electrolyte components to key intermediates in organic synthesis. The introduction of fluorine atoms into their structure can dramatically alter their physicochemical properties, enhancing metabolic stability, modulating electronic characteristics, and influencing binding affinities. 2,4-Difluorophenyl ethyl carbonate, an under-documented member of this family, is of particular interest due to the presence of the 2,4-difluorophenyl group, a common motif in pharmacologically active molecules. This guide aims to bridge the current information gap by providing a detailed, albeit partially predictive, analysis of its core properties.
Molecular Structure and Core Chemical Identity
A clear understanding of the molecular architecture is fundamental to predicting the behavior of 2,4-difluorophenyl ethyl carbonate.
Molecular Structure Diagram:
Caption: Molecular structure of 2,4-difluorophenyl ethyl carbonate.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 2,4-difluorophenyl ethyl carbonate |
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.16 g/mol |
| CAS Number | Not readily available |
| Canonical SMILES | CCOC(=O)OC1=C(F)C=C(F)C=C1 |
Projected Physicochemical Properties
Direct experimental data for 2,4-difluorophenyl ethyl carbonate is not widely published. However, by analyzing trends in similar compounds, such as diphenyl carbonate and other fluorinated aromatics, we can project its likely properties.
Table 2: Projected Physical and Chemical Properties
| Property | Projected Value | Rationale and Comparative Insights |
| Physical State | Colorless liquid or low-melting solid | Phenyl carbonate is a solid with a melting point of 79-82 °C.[1] The introduction of fluorine and an ethyl group may lower the melting point. |
| Boiling Point | ~250-270 °C | Diphenyl carbonate has a boiling point of 301-302 °C.[1] The ethyl group, being smaller than a phenyl group, would likely result in a lower boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | Phenyl carbonates are generally insoluble in water and soluble in common organic solvents.[1] |
| Density | ~1.2 - 1.3 g/mL | The presence of two fluorine atoms will increase the density compared to non-fluorinated analogues. |
| Reactivity | Susceptible to hydrolysis under basic conditions to yield 2,4-difluorophenol and ethanol. Can undergo transesterification reactions. | Carbonates are known to hydrolyze, and the electron-withdrawing nature of the difluorophenyl ring may enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |
Proposed Synthetic Pathway
A plausible and efficient method for the laboratory-scale synthesis of 2,4-difluorophenyl ethyl carbonate involves the reaction of 2,4-difluorophenol with ethyl chloroformate in the presence of a base.
Reaction Scheme:
Caption: Proposed synthesis of 2,4-difluorophenyl ethyl carbonate.
Experimental Protocol:
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Reaction Setup: To a solution of 2,4-difluorophenol in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of a non-nucleophilic base such as pyridine or triethylamine.
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Addition of Reagent: Cool the reaction mixture in an ice bath. Slowly add one equivalent of ethyl chloroformate dropwise while maintaining the temperature below 5 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the ethyl chloroformate.
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Anhydrous Solvent: Essential to prevent unwanted side reactions with water.
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Base: The base neutralizes the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid reaction with ethyl chloroformate.
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Controlled Addition at Low Temperature: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 2,4-difluorophenyl ethyl carbonate would be confirmed using standard spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group.- Complex multiplets in the aromatic region due to the protons on the difluorophenyl ring, with characteristic splitting patterns from H-F and F-F coupling. |
| ¹³C NMR | - Resonances for the two carbons of the ethyl group.- A signal for the carbonyl carbon of the carbonate.- Multiple signals in the aromatic region, with large C-F coupling constants for the carbons bonded to fluorine. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |
| FT-IR | - A strong absorption band around 1750-1780 cm⁻¹ corresponding to the C=O stretch of the carbonate.- C-O stretching bands.- Aromatic C-H and C=C stretching vibrations.- Strong C-F stretching bands. |
The complementary nature of FT-IR and NMR spectroscopy provides a robust method for structural elucidation. FT-IR is excellent for identifying functional groups, while NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,4-difluorophenyl ethyl carbonate is not available, precautions should be based on the potential hazards of its reactants and related compounds. Ethyl chloroformate is highly toxic, corrosive, and flammable.[3][4][5] 2,4-difluorophenol is also a hazardous substance.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Potential Applications in Research and Development
The unique combination of a difluorophenyl ring and an ethyl carbonate group suggests several promising applications for this molecule.
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Medicinal Chemistry: The 2,4-difluorophenyl moiety is present in numerous approved drugs. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The carbonate group can act as a leaving group or be incorporated into larger molecular scaffolds.
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Materials Science: Fluorinated compounds often exhibit unique properties such as thermal stability and hydrophobicity. 2,4-Difluorophenyl ethyl carbonate could be explored as a monomer or additive in the development of new polymers and functional materials.
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Agrochemicals: The introduction of fluorine can enhance the biological activity and metabolic stability of agrochemicals. This compound could be a precursor for new pesticides and herbicides.
Conclusion
2,4-Difluorophenyl ethyl carbonate represents a potentially valuable yet under-explored chemical entity. This guide provides a foundational understanding of its likely chemical and physical properties, a practical synthetic approach, and an outlook on its potential applications. By leveraging predictive science based on the known characteristics of structurally analogous compounds, researchers can more effectively design experiments and unlock the potential of this and other novel fluorinated molecules. It is our hope that this in-depth technical guide will stimulate further investigation into the properties and utility of 2,4-difluorophenyl ethyl carbonate.
References
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Phenyl carbonate - ChemBK. (2025, August 20). Retrieved from [Link]
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Phenyl Carbonate. DrugFuture. Retrieved from [Link]
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Diphenyl carbonate. Wikipedia. Retrieved from [Link]
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DIPHENYL CARBONATE CAS N°: 102-09-0. (2000, November 23). OECD Existing Chemicals Database. Retrieved from [Link]
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Chemical Properties of Diphenyl carbonate (CAS 102-09-0). Cheméo. Retrieved from [Link]
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Ethyl chloroformate. Wikipedia. Retrieved from [Link]
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Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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ETHYL CHLOROFORMATE ECF. (2018, August). VanDeMark Chemical. Retrieved from [Link]
